

Unraveling the Biological Activity of ZK756326 Dihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	ZK756326 dihydrochloride	
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This technical guide provides an in-depth analysis of the biological activity of **ZK756326 dihydrochloride**, a nonpeptide agonist of the CC chemokine receptor 8 (CCR8). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and mechanism of action of this compound.

Core Biological Activity: A Potent CCR8 Agonist

ZK756326 is a small molecule that acts as a full agonist at the human CCR8, a G protein-coupled receptor (GPCR) primarily expressed on T-helper type 2 (Th2) cells and regulatory T cells (Tregs). Its agonistic properties have been characterized through a variety of in vitro assays, demonstrating its ability to elicit downstream signaling and cellular responses comparable to the endogenous ligand, CCL1 (also known as I-309).

Quantitative Analysis of Biological Activity

The biological potency of **ZK756326 dihydrochloride** has been quantified in several key functional assays. The following table summarizes the available data on its binding affinity and functional efficacy.



Assay Type	Parameter	Value	Cell Line
Radioligand Binding Assay	IC50 (CCL1 competition)	1.8 μM[1]	-
Calcium Mobilization Assay	EC50	254 nM[2]	Cells expressing human CCR8

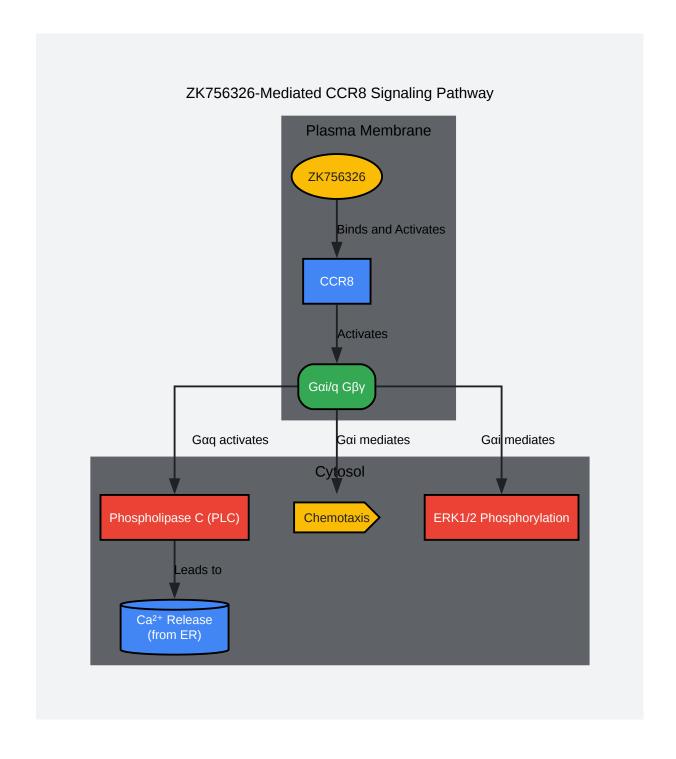
Mechanism of Action and Signaling Pathways

ZK756326-mediated activation of CCR8 initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. This interaction leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. Additionally, CCR8 activation by small molecule agonists like ZK756326 has been shown to involve Gαq coupling, leading to the mobilization of intracellular calcium.[3] Unlike the natural ligand CCL1, the signaling of ZK756326 does not appear to involve the Gβγ subunit for inducing cell migration.[3]

The activation of Gαi by ZK756326 binding to CCR8 has been confirmed through experiments showing that the cellular response can be blocked by pertussis toxin, a known inhibitor of Gαi signaling.[1]

Below is a diagram illustrating the known signaling pathway initiated by ZK756326.





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ZK756326 signaling cascade.

Experimental Protocols

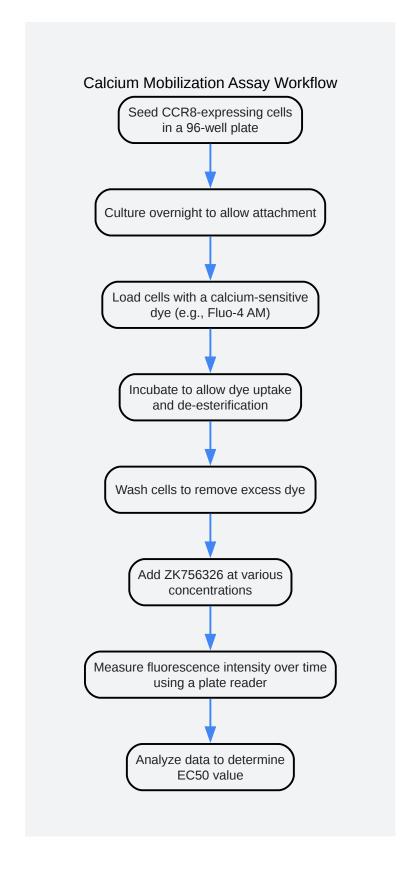


Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of **ZK756326 dihydrochloride**.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.





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Workflow for the Calcium Mobilization Assay.



Methodology:

- Cell Preparation: Cells stably expressing human CCR8 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a probenecid solution (to prevent dye leakage) for approximately 1 hour at 37°C.
- Compound Addition: The plate is then placed in a fluorescence plate reader. ZK756326
 dihydrochloride, serially diluted to a range of concentrations, is added to the wells.
- Signal Detection: The fluorescence intensity is measured kinetically, with readings taken immediately before and after the addition of the compound.
- Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is
 plotted against the concentration of ZK756326 to determine the EC50 value.

Chemotaxis Assay

This assay quantifies the ability of ZK756326 to induce directed cell migration.

Methodology:

- Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with media containing various concentrations of ZK756326 or a control chemoattractant.
- Cell Seeding: CCR8-expressing cells, such as murine T-cell lymphoma L1.2 cells stably transfected with murine CCR8, are placed in the upper chamber.[1]
- Incubation: The chamber is incubated for several hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
- Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by staining the migrated cells and counting them microscopically.



 Data Analysis: The number of migrated cells is plotted against the concentration of ZK756326 to assess the chemotactic response.

Selectivity Profile

ZK756326 dihydrochloride exhibits selectivity for CCR8 over a panel of other GPCRs. In binding competition assays, ZK756326 at a concentration of 50 μ M showed greater than 28-fold specificity for CCR8 compared to 26 other GPCRs, all of which had IC50 values greater than 50 μ M.[4] However, some off-target binding was observed at serotonergic (5-HT1A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6) and adrenergic (α 2A) receptors, with IC50 values in the low to mid-micromolar range.[4] Despite this, ZK756326 did not show agonist activity at the 5-HT1A receptor in a GTPyS binding assay, suggesting it may not functionally activate these off-target receptors.[4]

Conclusion

ZK756326 dihydrochloride is a valuable research tool for studying the biology of CCR8. As a potent and selective nonpeptide agonist, it provides a means to investigate the role of CCR8 in various physiological and pathological processes, including immune responses and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive overview of its biological activity and a foundation for further investigation into its therapeutic potential.

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